2-(4-Methoxy-piperidin-1-yl)-ethylamine
Overview
Description
“2-(4-Methoxy-piperidin-1-yl)-ethylamine” is a chemical compound with the molecular formula C8H17NO2 . It’s also known as “2-(4-Methoxy-piperidin-1-yl)-ethanol” and "1-Piperidineethanol, 4-methoxy-" .
Molecular Structure Analysis
The molecular structure of “2-(4-Methoxy-piperidin-1-yl)-ethylamine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a methoxy group and an ethylamine group .Scientific Research Applications
Analytical Characterization and Biological Matrices
One study focused on the analytical profiles of psychoactive arylcyclohexylamines, which share structural similarities with 2-(4-Methoxy-piperidin-1-yl)-ethylamine, showcasing the development of analytical methods for their determination in biological matrices. This research emphasizes the importance of robust analytical techniques for identifying and quantifying chemical compounds in various biological samples, highlighting the compound's relevance in toxicological studies (De Paoli et al., 2013).
Crystal Structure and Hydrogen Bonding
Research on cis-dichloridoplatinum(II) complexes bearing piperidine and amine ligands, including structures analogous to 2-(4-Methoxy-piperidin-1-yl)-ethylamine, has shown the influence of nonpiperidine ligands on geometry and crystal packing. The study reveals how hydrogen-bonding interactions play a crucial role in the molecular arrangement, offering insights into the design of compounds with specific structural properties (Thanh et al., 2014).
Nitroxide-trapping in Free Radical Polymerization
Another application is observed in the synthesis of (15)N-labeled derivatives of 1-ethoxy-2,2,6,6-tetramethylpiperidine for studying nitroxide-trapping in free-radical polymerization. This research highlights the compound's potential utility in polymer science, where its derivatives can be used to analyze the dynamics of radical-trapping processes, contributing to the development of new polymeric materials (Kelemen et al., 2003).
Acid-mediated Amido Cyclization in Synthesis
A study on the synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines through acid-mediated amido cyclization shows the compound's relevance in synthetic organic chemistry. This research underlines the efficiency of cyclization reactions in constructing complex molecules from simpler precursors, demonstrating the compound's utility in facilitating synthetic strategies for producing pharmacologically active molecules (Ramakrishna et al., 2016).
Dopamine Transporter Ligands
The development of piperidine analogues as high-affinity ligands for the dopamine transporter (DAT) presents a potential application in neurological research and drug development. These studies explore the role of structural modifications on the affinity and selectivity towards DAT, contributing to the understanding of molecular interactions that may lead to new therapeutic agents for neurological disorders (Prisinzano et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-methoxypiperidin-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-11-8-2-5-10(6-3-8)7-4-9/h8H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVNXMVJHBHTOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405687 | |
Record name | 2-(4-methoxy-1-piperidinyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-piperidin-1-yl)-ethylamine | |
CAS RN |
911300-69-1 | |
Record name | 2-(4-methoxy-1-piperidinyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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